molecular formula C8H13ClN2O2 B1525151 3-Amino-N-(2-furylmethyl)propanamide hydrochloride CAS No. 1220035-20-0

3-Amino-N-(2-furylmethyl)propanamide hydrochloride

Cat. No.: B1525151
CAS No.: 1220035-20-0
M. Wt: 204.65 g/mol
InChI Key: OMGGIJBQLZHEFK-UHFFFAOYSA-N
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Description

3-Amino-N-(2-furylmethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Root Growth Inhibition

A study focused on the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, including compounds related to "3-Amino-N-(2-furylmethyl)propanamide hydrochloride," demonstrated their application in inhibiting root growth. Specifically, these compounds were tested for their root growth-inhibitory activity on rape seedlings, with certain derivatives showing potent inhibitory effects. This application is significant in the development of herbicidal agents for agricultural use (Kitagawa & Asada, 2005).

Anticonvulsant Activity

Research into N-Benzyl-3-[(Chlorophenyl)Amino]propanamides, structurally similar to "this compound," has shown anticonvulsant properties in mouse models. These compounds were tested in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models, demonstrating potential for use against generalized seizures and indicating a promising area of study for epilepsy treatment (Idris, Ayeni, & Sallau, 2011).

Properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-4-3-8(11)10-6-7-2-1-5-12-7;/h1-2,5H,3-4,6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGGIJBQLZHEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-20-0
Record name Propanamide, 3-amino-N-(2-furanylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.